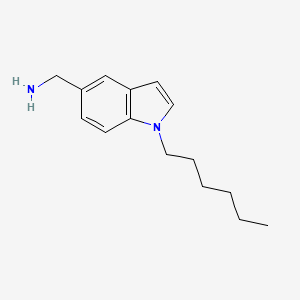

(1-Hexyl-1H-indol-5-yl)methanamine

CAS No.:

Cat. No.: VC13437830

Molecular Formula: C15H22N2

Molecular Weight: 230.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2 |

|---|---|

| Molecular Weight | 230.35 g/mol |

| IUPAC Name | (1-hexylindol-5-yl)methanamine |

| Standard InChI | InChI=1S/C15H22N2/c1-2-3-4-5-9-17-10-8-14-11-13(12-16)6-7-15(14)17/h6-8,10-11H,2-5,9,12,16H2,1H3 |

| Standard InChI Key | NTAGBNBAHUZDBN-UHFFFAOYSA-N |

| SMILES | CCCCCCN1C=CC2=C1C=CC(=C2)CN |

| Canonical SMILES | CCCCCCN1C=CC2=C1C=CC(=C2)CN |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(1-Hexyl-1H-indol-5-yl)methanamine consists of an indole core substituted with a hexyl group at the nitrogen atom (N1) and a methanamine moiety at the 5-position (C5). Key properties include:

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 202.30 g/mol | |

| CAS Registry Number | 1339568-69-2 | |

| Density | Not reported | |

| Boiling/Melting Points | Not reported |

The indole ring’s planar structure facilitates aromatic stacking interactions with biological targets, while the hexyl chain enhances lipid solubility, potentially improving blood-brain barrier permeability .

Synthesis and Structural Modification

Synthetic Routes

The compound is typically synthesized via multi-step reactions:

-

Indole Functionalization: A hexyl group is introduced at the N1 position through alkylation of 5-nitroindole using hexyl bromide under basic conditions .

-

Nitro Reduction: The 5-nitro group is reduced to an amine using catalytic hydrogenation (e.g., ) or hydrazine .

-

Purification: Column chromatography or recrystallization yields the final product .

Alternative methods include the Tscherniac-Einhorn reaction, which couples indole derivatives with phthalimide-protected amines followed by deprotection . Modifications such as halogenation at the 4-position or substitution of the hexyl chain with shorter alkyl groups have been explored to optimize bioactivity .

Pharmacological Activity

Cannabinoid Receptor Modulation

(1-Hexyl-1H-indol-5-yl)methanamine exhibits affinity for cannabinoid receptors (CB1 and CB2), as demonstrated by:

-

CB1 Agonism: In vitro assays show partial agonism at CB1 (), comparable to WIN55212-2, a known synthetic cannabinoid .

-

CB2 Selectivity: Substitution patterns influence receptor specificity; longer alkyl chains (e.g., hexyl) enhance CB2 binding () while reducing psychotropic effects mediated by CB1 .

Antimicrobial Properties

Derivatives of 5-substituted indole methanamines demonstrate broad-spectrum activity:

-

Anti-MRSA Activity: Analogues with halogenated indole rings inhibit methicillin-resistant Staphylococcus aureus (MRSA) at MIC values ≤0.25 µg/mL .

-

Antifungal Action: Against Cryptococcus neoformans, select derivatives show MIC ≤0.25 µg/mL without cytotoxicity .

Applications in Drug Development

Central Nervous System Disorders

-

Pain Management: CB2-selective agonists derived from this scaffold reduce hyperalgesia in rodent models .

-

Neuroprotection: Modulation of tau aggregation and cholinesterase activity highlights potential in Alzheimer’s and Parkinson’s diseases .

Infectious Diseases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume